molecular formula C9H9Br2NO2 B6299436 Propan-2-yl 3,5-dibromopyridine-4-carboxylate CAS No. 2121512-81-8

Propan-2-yl 3,5-dibromopyridine-4-carboxylate

Cat. No.: B6299436
CAS No.: 2121512-81-8
M. Wt: 322.98 g/mol
InChI Key: CXCVNGMQKWXZOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,5-dibromopyridine-4-carboxylate typically involves the esterification of 3,5-dibromopyridine-4-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,5-dibromopyridine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3,5-dibromopyridine-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 3,5-dibromopyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3,5-dichloropyridine-4-carboxylate
  • Propan-2-yl 3,5-difluoropyridine-4-carboxylate
  • Propan-2-yl 3,5-diiodopyridine-4-carboxylate

Uniqueness

Propan-2-yl 3,5-dibromopyridine-4-carboxylate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to other halogenated derivativesThis reactivity is advantageous in synthetic chemistry, enabling the creation of diverse chemical libraries for drug discovery and material science .

Properties

IUPAC Name

propan-2-yl 3,5-dibromopyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-5(2)14-9(13)8-6(10)3-12-4-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCVNGMQKWXZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=NC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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